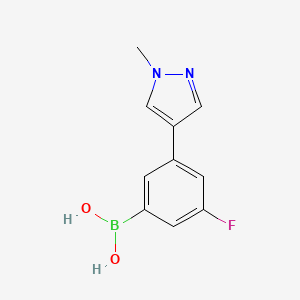![molecular formula C7H8N4 B15330661 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a chemical compound belonging to the class of triazolo[4,3-a]pyridines This compound features a triazole ring fused to a pyridine ring, with a methyl group at the 5-position and an amine group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Formation of Triazole Ring: The pyridine ring is functionalized to introduce the triazole moiety. This can be achieved through cyclization reactions involving hydrazine and a suitable carboxylic acid derivative.
Methylation: The triazole ring is then methylated at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.
Amination: Finally, the amine group is introduced at the 8-position through nitration followed by reduction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The triazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often use halogenating agents like bromine or chlorine, while nucleophilic substitutions may involve alkylating agents.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds.
Reduction Products: Primary, secondary, or tertiary amines, amides.
Substitution Products: Halogenated derivatives, alkylated compounds.
科学研究应用
Chemistry: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, disrupting their normal function. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, and modulation of signaling pathways.
相似化合物的比较
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound is structurally similar but features a quinoxaline ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrazine: This compound has a pyrazine ring fused to the triazole ring.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: This compound has a pyrimidinol group instead of an amine group.
Uniqueness: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methyl group at the 5-position and amine group at the 8-position contribute to its distinct properties compared to other triazolo compounds.
Does this cover everything you were looking for?
属性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC 名称 |
5-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,8H2,1H3 |
InChI 键 |
AXMJOKNITVLFNO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=NN=CN12)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Gold, [(dimethylamino)phenylmethylene]iodo-](/img/structure/B15330579.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
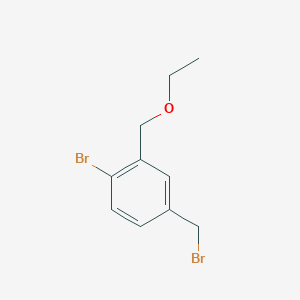
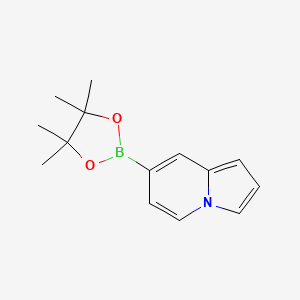

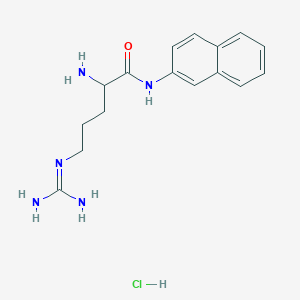
![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330624.png)
![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)
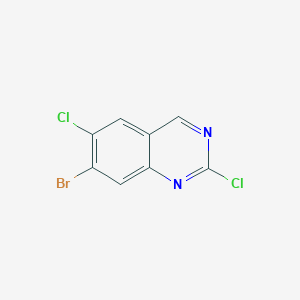

![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)

